
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide
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Overview
Description
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Scientific Research Applications
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound with a thiophene ring, an ethyl group, and a methoxyethyl substituent attached to a carboxamide functional group. It is of interest in various fields of research because its molecular configuration gives it distinct chemical properties and biological activities.
Potential Applications
This compound has potential applications in pharmaceuticals because of its biological activity. Studies suggest it may interact with specific enzymes involved in inflammatory pathways, potentially inhibiting their activity and thus reducing inflammation. Compounds with similar structures have been studied for their potential as anti-inflammatory agents, particularly through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. This pathway plays a crucial role in regulating immune responses and inflammation, suggesting that this compound may have therapeutic applications in treating inflammatory diseases.
Thiophene-2-carboxamide derivatives have shown promise in various therapeutic areas . For example, OSI-390 is used as an anticancer drug, and Rivaroxaban is used as an antithrombotic agent . Additionally, another compound was found to have potent anticonvulsive effects in mice .
Structural Similarity
Several compounds share structural similarities with this compound.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-ethyl-N-(2-ethylbutyl)thiophene-2-carboxamide | Ethyl and butyl groups | Larger alkyl substituent may affect solubility and biological activity |
N-(2-methoxyphenyl)thiophene-2-carboxamide | Methoxyphenyl instead of ethyl | Potentially different electronic properties due to phenyl ring |
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Bromine substitution | Enhanced reactivity due to halogen presence |
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the ethyl and methoxyethyl substituents, resulting in different chemical and biological properties.
2-ethylthiophene: Contains an ethyl group but lacks the carboxamide and methoxyethyl groups, leading to different reactivity and applications.
5-methylthiophene-2-carboxamide:
Biological Activity
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and interactions with various biological targets.
Chemical Structure and Synthesis
The compound features a thiophene ring, an ethyl group, and a methoxyethyl substituent linked to a carboxamide functional group. The synthesis typically involves several steps, including the use of oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Purification techniques such as recrystallization or chromatography are employed to optimize yield and purity.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway. This pathway is crucial in regulating immune responses and inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
Antibacterial Activity
The compound's structural analogs have shown promising antibacterial activity against various pathogens. For instance, derivatives of thiophene-2-carboxamide have been tested against Gram-positive and Gram-negative bacteria, with some compounds demonstrating higher activity than standard antibiotics like ampicillin. The presence of specific substituents significantly influences the antibacterial efficacy .
Comparative Analysis of Similar Compounds
A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-ethyl-N-(2-ethylbutyl)thiophene-2-carboxamide | Ethyl and butyl groups | Larger alkyl substituent may affect solubility |
N-(2-methoxyphenyl)thiophene-2-carboxamide | Methoxyphenyl instead of ethyl | Potentially different electronic properties |
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Bromine substitution | Enhanced reactivity due to halogen presence |
This table illustrates how variations in substituents can lead to different biological profiles, highlighting the importance of molecular design in drug development.
Case Studies and Research Findings
- Antioxidant Activity : In studies involving molecular docking, thiophene derivatives showed significant binding affinity with various proteins, indicating potential antioxidant properties. Compounds were docked with proteins involved in oxidative stress pathways, revealing promising interactions that warrant further investigation .
- Anticancer Potential : Some thiophene derivatives have been identified as lead compounds for drug discovery, particularly in cancer treatment. For example, certain derivatives demonstrated potent inhibition against specific cancer cell lines in vitro, suggesting their utility as anticancer agents .
- Antifungal Activity : Research has also explored the antifungal properties of thiophene-based compounds, with several derivatives exhibiting effective fungicidal activity against common fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can enhance antifungal efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 5-ethylthiophene-2-carboxylic acid derivatives with 2-methoxyethylamine. Key steps include:
- Activation of the carboxyl group : Use thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., DCC) to convert the acid to an acyl chloride or active ester .
- Amidation : React the activated intermediate with 2-methoxyethylamine in anhydrous solvents (e.g., acetonitrile or dichloromethane) under reflux (60–80°C, 1–3 hours) .
- Workup : Neutralize excess reagents with aqueous HCl or NaOH, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Optimization Tips : - Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
- Improve yields (typically 60–75%) by using microwave-assisted synthesis (e.g., 100°C, 20 minutes) to reduce side-product formation .
Table 1 : Example Reaction Conditions and Yields
Activation Method | Solvent | Temp. (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
SOCl₂ | CH₃CN | 80 | 2 | 68 |
DCC/DMAP | DCM | 25 | 4 | 72 |
Microwave (DMF) | DMF | 100 | 0.33 | 85 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), methoxyethyl protons (δ 3.3–3.5 ppm, singlet for OCH₃; δ 3.6–3.8 ppm, multiplet for CH₂), and thiophene protons (δ 6.9–7.2 ppm) .
- ¹³C NMR : Confirm the carbonyl (δ 165–170 ppm) and thiophene ring carbons (δ 120–140 ppm).
- IR Spectroscopy : Look for C=O stretch (~1670 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 268.3 (calculated for C₁₁H₁₇NO₂S).
Advanced Research Questions
Q. How do electronic effects of the 5-ethyl and 2-methoxyethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Electron-Donating Effects : The 5-ethyl group increases electron density on the thiophene ring via inductive effects, potentially stabilizing intermediates in substitution reactions. The 2-methoxyethyl group’s ether oxygen can participate in hydrogen bonding, affecting solubility and reaction kinetics .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack. Compare with experimental results from kinetic studies .
- Case Study : In analogous compounds, methoxy groups reduce hydrolysis rates by 20–30% compared to unsubstituted amides due to steric hindrance and electronic stabilization .
Q. What strategies resolve contradictions in crystallographic data between synthesized batches of the compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference X-ray diffraction data with solid-state NMR and IR to identify polymorphic variations .
- Refinement Protocols : Use software like SHELXL to model disorder in the methoxyethyl chain, which may adopt multiple conformations .
- Impurity Analysis : Employ HPLC-MS to detect trace byproducts (e.g., unreacted starting materials or oxidation derivatives) that may skew crystallographic results .
Table 2 : Example Crystallographic Parameters
Parameter | Batch A | Batch B |
---|---|---|
Space Group | P2₁/c | P1 |
Dihedral Angle* | 12.5° | 8.7° |
R-Factor | 0.045 | 0.062 |
*Angle between thiophene and methoxyethyl planes. |
Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR or CDK2). Prioritize substituents that form hydrogen bonds with hinge regions .
- In Vitro Assays : Test inhibition of kinase activity using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with control compounds (e.g., staurosporine) .
- SAR Studies : Synthesize derivatives with modified ethyl/methoxy groups to correlate structural features with potency.
Q. Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Error Analysis : Report 95% confidence intervals and use ANOVA to compare replicates across experimental batches .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-4-5-9(14-8)10(12)11-6-7-13-2/h4-5H,3,6-7H2,1-2H3,(H,11,12) |
InChI Key |
JMFHRQRQDMIOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCCOC |
Origin of Product |
United States |
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